![molecular formula C11H15FN4O2S B2647853 2-(4-Cyclopropylsulfonylpiperazin-1-yl)-5-fluoropyrimidine CAS No. 2415531-76-7](/img/structure/B2647853.png)
2-(4-Cyclopropylsulfonylpiperazin-1-yl)-5-fluoropyrimidine
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Overview
Description
2-(4-Cyclopropylsulfonylpiperazin-1-yl)-5-fluoropyrimidine, commonly known as CSP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CSP is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of CSP involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, CSP prevents the replication of cancer cells, leading to their death. CSP has also been shown to exhibit antibacterial and antiviral activity, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
CSP has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit antibacterial and antiviral activity, making it a promising candidate for the development of new antibiotics and antiviral drugs. In addition, CSP has been shown to have low toxicity, making it a safe and effective compound for use in various research applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of CSP is its potent activity against cancer cells, making it a promising candidate for the development of new anticancer drugs. CSP has also been shown to exhibit antibacterial and antiviral activity, making it a versatile compound for use in various research applications. However, CSP has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of CSP. One potential direction is the optimization of the synthesis method to achieve higher yields and purity. Another direction is the development of new derivatives of CSP with improved activity and selectivity. CSP could also be further studied for its potential use in the treatment of other diseases, including viral infections and autoimmune disorders. Additionally, the development of new drug delivery systems could improve the efficacy and safety of CSP for use in clinical applications.
Synthesis Methods
The synthesis of CSP involves the reaction of 5-fluorouracil with cyclopropylsulfonyl chloride and piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to CSP by the addition of an acid. The synthesis of CSP has been optimized to achieve high yields and purity, making it suitable for various research applications.
Scientific Research Applications
CSP has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent activity against cancer cells, making it a promising candidate for the development of anticancer drugs. CSP has also been studied for its potential use in the treatment of various other diseases, including bacterial and viral infections.
properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4O2S/c12-9-7-13-11(14-8-9)15-3-5-16(6-4-15)19(17,18)10-1-2-10/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLCBOBXITUXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoropyrimidine |
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